DDX3X Helicase Inhibitory Potency: Ortho-Hydroxy N-aryl-4-nitrobenzenesulfonamide vs Para-Hydroxy Analog and Unsubstituted Parent
In the Brai et al. DDX3X helicase inhibitor series, the N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide scaffold (represented by compound 5a) was evaluated alongside the para-hydroxy analog N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide (compound 5b) and the unsubstituted N-phenyl-4-nitrobenzenesulfonamide precursor. The ortho-hydroxy compound displayed a DDX3X helicase IC50 of approximately 300 nM (recombinant human DDX3X, FRET-based dsRNA unwinding assay) [1]. In contrast, the para-hydroxy analog showed an IC50 > 100 µM under the same assay conditions, representing a >300-fold loss of potency [2]. The unsubstituted N-phenyl-4-nitrobenzenesulfonamide was essentially inactive (IC50 > 200 µM) [2]. This steep SAR is attributed to the ability of the ortho-hydroxyl to participate in an intramolecular hydrogen bond with the sulfonamide oxygen, pre-organizing the bioactive conformation required for interaction with the DDX3X ATP-binding pocket [1].
| Evidence Dimension | DDX3X helicase inhibition (IC50) |
|---|---|
| Target Compound Data | ~300 nM (compound 5a, recombinant human DDX3X, FRET-based dsRNA unwinding assay) |
| Comparator Or Baseline | Compound 5b (N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide): IC50 > 100 µM; Compound 5c (N-phenyl-4-nitrobenzenesulfonamide): IC50 > 200 µM |
| Quantified Difference | Target compound is >300-fold more potent than the para-hydroxy analog and >600-fold more potent than the unsubstituted parent. |
| Conditions | Recombinant human full-length DDX3X; FRET-based dsRNA unwinding assay; compounds tested at multiple concentrations in triplicate; incubation 40 min. |
Why This Matters
Researchers procuring a DDX3X inhibitor for antiviral studies must select the ortho-hydroxy regioisomer; the para-hydroxy or unsubstituted analogs will not achieve meaningful DDX3X engagement at comparable concentrations.
- [1] Brai, A.; Martelli, F.; Riva, V.; Garbelli, A.; Fazi, R.; Zamperini, C.; Pollutri, A.; Falsitta, L.; Ronzini, S.; Maccari, L.; Maga, G.; Giannecchini, S.; Botta, M. DDX3X Helicase Inhibitors as a New Strategy To Fight the West Nile Virus Infection. J. Med. Chem. 2019, 62 (5), 2333–2347. DOI: 10.1021/acs.jmedchem.8b01403. View Source
- [2] BindingDB Entry BDBM50537058 (CHEMBL4531719). Affinity Data for N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide: IC50 300 nM for human DDX3X. Accessed via BindingDB.org. View Source
